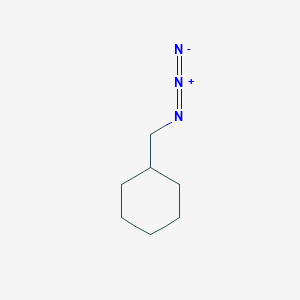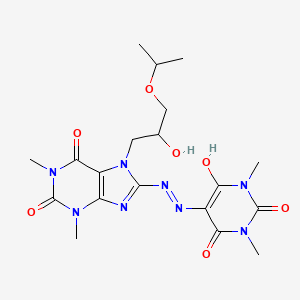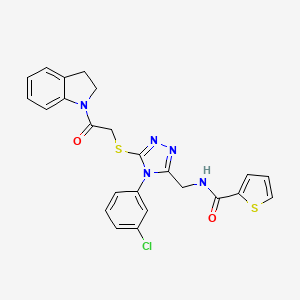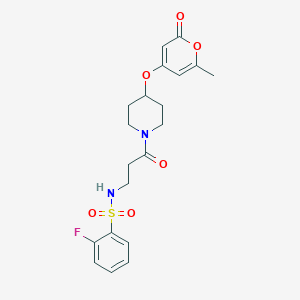
(Azidomethyl)cyclohexane
Overview
Description
(Azidomethyl)cyclohexane is an organic compound with the molecular formula C7H13N3. It consists of a cyclohexane ring substituted with an azidomethyl group.
Mechanism of Action
Target of Action
Organic azides, a family of compounds to which (azidomethyl)cyclohexane belongs, are known for their exceptional reactivity . They are often employed in reactions such as the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles . This suggests that the targets of this compound could be alkynes or similar compounds in biochemical systems.
Mode of Action
This compound, like other organic azides, interacts with its targets through a variety of chemical reactions. One of the most prominent reactions is the copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, resulting in the formation of 1,2,3-triazoles . This reaction is regioselective, meaning it occurs preferentially at one location over others on the target molecule .
Biochemical Pathways
Cyclohexane, a related compound, is known to be metabolized by certain bacteria, such as brachymonas petroleovorans chx, through oxidation to cyclohexanol . This suggests that this compound might be metabolized through similar pathways, potentially affecting the same or related downstream effects.
Pharmacokinetics
The adme properties of a molecule play a crucial role in its bioavailability . Factors such as the molecule’s size, charge, lipophilicity, and the presence of functional groups can influence its absorption and distribution within the body, its metabolism, and its rate of excretion .
Result of Action
Organic azides, including this compound, are known to be highly reactive . Their reactions often result in the release of nitrogen, which can lead to the formation of highly reactive nitrenes . These nitrenes can cause crosslinking in polymers, altering their physical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of copper (I) ions in the environment can catalyze the Huisgen 1,3-dipolar cycloaddition, a key reaction involving this compound . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of this compound.
Biochemical Analysis
Cellular Effects
Organic azides are known to release nitrogen by thermal activation or photolysis . This process produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking
Molecular Mechanism
Organic azides are known to undergo reactions that produce highly reactive nitrenes These nitrenes can interact with biomolecules, potentially leading to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
Organic azides are known for their propensity to release nitrogen by thermal activation or photolysis . This property could potentially influence the stability and long-term effects of (Azidomethyl)cyclohexane on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Azidomethyl)cyclohexane can be synthesized through the nucleophilic substitution reaction of (chloromethyl)cyclohexane with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction typically proceeds under mild conditions, yielding the desired azide compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions. The process would likely involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (Azidomethyl)cyclohexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide group can be replaced by other nucleophiles, leading to the formation of various substituted cyclohexane derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Nucleophilic Substitution: Various substituted cyclohexane derivatives.
Reduction: (Aminomethyl)cyclohexane.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(Azidomethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Medicinal Chemistry:
Materials Science: Utilized in the development of new materials, including polymers and cross-linkers, due to its reactive azide group.
Comparison with Similar Compounds
(Chloromethyl)cyclohexane: A precursor in the synthesis of (azidomethyl)cyclohexane.
(Aminomethyl)cyclohexane: A reduction product of this compound.
Cyclohexyl azide: Another azide-containing cyclohexane derivative.
Uniqueness: this compound is unique due to its specific substitution pattern, which combines the reactivity of the azide group with the stability of the cyclohexane ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and materials science .
Properties
IUPAC Name |
azidomethylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-10-9-6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXPKXPIBAQFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide](/img/structure/B2749452.png)

![4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B2749454.png)
![8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2749457.png)
![2-Methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2749463.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2749464.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749466.png)
![4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine](/img/structure/B2749467.png)

![8-[(3-Methoxyphenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2749471.png)

![1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2749473.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide](/img/structure/B2749474.png)
